![molecular formula C8H16N2O B2864236 4-amino-N-methylcyclohexane-1-carboxamide CAS No. 1016516-03-2](/img/structure/B2864236.png)
4-amino-N-methylcyclohexane-1-carboxamide
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Description
4-amino-N-methylcyclohexane-1-carboxamide is a chemical compound with the CAS Number: 1016516-03-2 . Its molecular weight is 156.23 . The IUPAC name for this compound is 4-amino-N-methylcyclohexanecarboxamide .
Molecular Structure Analysis
The InChI code for 4-amino-N-methylcyclohexane-1-carboxamide is 1S/C8H16N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3,(H,10,11) . This indicates that the molecule consists of a cyclohexane ring with an amino group and a carboxamide group attached.Scientific Research Applications
Pharmaceutical Research and Drug Development
4-amino-N-methylcyclohexane-1-carboxamide is a compound that has potential applications in the development of new pharmaceuticals. Its structure is amenable to modifications that can lead to the discovery of novel drugs with specific biological activities. For instance, derivatives of this compound could be synthesized and tested for their efficacy as anti-inflammatory agents or antihypertensive medications .
Cancer Research
In cancer research, derivatives of 4-amino-N-methylcyclohexane-1-carboxamide could be synthesized and screened for antitumor properties. The compound’s ability to inhibit cell growth in certain cancer cell lines suggests that it could be a starting point for the development of new anticancer agents .
properties
IUPAC Name |
4-amino-N-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAXLXOXUTWMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241625 |
Source
|
Record name | Cyclohexanecarboxamide, 4-amino-N-methyl-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1799580-72-5 |
Source
|
Record name | Cyclohexanecarboxamide, 4-amino-N-methyl-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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